![molecular formula C11H14N2O3 B1267423 benzyl N-(2-carbamoylethyl)carbamate CAS No. 886-64-6](/img/structure/B1267423.png)
benzyl N-(2-carbamoylethyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of carbamates, including structures similar to benzyl N-(2-carbamoylethyl)carbamate, involves innovative methodologies that can range from cobalt-catalyzed in situ generation of isocyanates and alcohols to photochemical approaches. For instance, a method involving cobalt catalysis has been developed for the synthesis of N-aryl carbamates from N-Boc-protected amines and benzyl alcohols, yielding benzyl carbamates in moderate to high yields. This technique highlights the in situ generation of isocyanates and benzyl alcohols from benzyl formates, catalyzed by CoI2 (Li et al., 2019).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like X-ray diffraction, NMR, and computational methods to elucidate the geometry and electronic properties. For example, the compound benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was synthesized and characterized using FT-IR, NMR, UV–Vis, X-ray diffraction, and DFT calculations, providing detailed insights into its molecular structure and stability (Kant et al., 2017).
Chemical Reactions and Properties
Benzyl N-(2-carbamoylethyl)carbamate and related compounds participate in various chemical reactions, demonstrating a range of reactivities and chemical transformations. For example, lithiated O-benzyl carbamates exhibit unique reactivity by undergoing a clean transfer of the N-aryl group from N to C upon lithiation, leading to alpha,alpha-arylated secondary or tertiary alcohols (Clayden et al., 2009).
Scientific Research Applications
1. Catalytic Applications
Benzyl N-(2-carbamoylethyl)carbamate has been utilized in catalytic applications, particularly in gold-catalyzed intramolecular hydroamination reactions. These reactions are effective for forming piperidine derivatives and oxygen heterocycles with high selectivity (Zhang et al., 2006). Additionally, gold-catalyzed cyclization of N-allenyl carbamates and other allenes has been shown to transfer chirality effectively, useful in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).
2. Synthesis of Carbamates
Mechanochemical synthesis methods using 1,1′-Carbonyldiimidazole have been developed to prepare carbamates, including benzyl N-(2-carbamoylethyl)carbamate. This approach is considered eco-friendly and enhances the reactivity of alcohol and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).
3. Cholinesterase Inhibition
Benzyl N-(2-carbamoylethyl)carbamate derivatives have been studied for their inhibitory effects on cholinesterases. These compounds show promise as selective inhibitors of butyrylcholinesterase (BChE), with some derivatives exhibiting greater potency than clinically used inhibitors (Magar et al., 2021).
4. Advanced Chemical Synthesis
The compound has been involved in advanced synthesis techniques, such as nickel-catalyzed cross-coupling of benzylic carbamates with arylboronic esters. This process allows for selective inversion or retention at the electrophilic carbon, contributing to the precise control of stereochemistry in chemical synthesis (Harris et al., 2013).
5. Pharmaceutical Applications
In the pharmaceutical field, benzyl N-(2-carbamoylethyl)carbamate derivatives have been investigated for their potential as inhibitors of certain enzymes, notably in the context of Alzheimer's disease and related neurological conditions. Their inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase enzymes has been a subject of study (Yılmaz et al., 2016).
6. Material Science
In the field of material science, the growth and characterization of organic single crystals of benzyl carbamate have been conducted, providing insights into its structural and thermal properties (Solanki et al., 2015).
Mechanism of Action
Target of Action
Benzyl N-(2-carbamoylethyl)carbamate, also known as Z-BETA-ALA-NH2, is a carbamate compound . Carbamates are commonly used as protecting groups for amines in the synthesis of peptides . The primary targets of this compound are therefore amines that require protection during peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is part of the compound, can be removed using catalytic hydrogenation .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It protects amines during the synthesis process, allowing for the successful formation of peptides . The removal of the CBz group is a key step in the pathway, enabling the final peptide product to be obtained .
Pharmacokinetics
It is known that the compound is a white solid that is soluble in organic solvents and moderately soluble in water , which may influence its bioavailability.
Result of Action
The primary result of the action of benzyl N-(2-carbamoylethyl)carbamate is the protection of amines during peptide synthesis . This allows for the successful formation of peptides without interference from the amines that are being protected .
Action Environment
The efficacy and stability of benzyl N-(2-carbamoylethyl)carbamate can be influenced by various environmental factors. For instance, the compound’s solubility in water and organic solvents can affect its availability in different environments . Additionally, the conditions under which the CBz group can be removed (i.e., the presence of a catalyst and hydrogenation conditions) can also impact the compound’s action .
Safety and Hazards
Future Directions
Benzyl carbamate is essential for the synthesis of peptides . It is expected to continue to play a significant role in various scientific experiments. Future research may focus on developing more efficient methods for its synthesis and finding new applications for this compound in the field of organic chemistry.
properties
IUPAC Name |
benzyl N-(3-amino-3-oxopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10(14)6-7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVDOBZAAAJMBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00314997 | |
Record name | benzyl N-(2-carbamoylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(2-carbamoylethyl)carbamate | |
CAS RN |
886-64-6 | |
Record name | Phenylmethyl N-(3-amino-3-oxopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 290815 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 886-64-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzyl N-(2-carbamoylethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00314997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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